molecular formula C18H17N3O2 B2568407 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223899-13-4

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2568407
CAS No.: 2223899-13-4
M. Wt: 307.353
InChI Key: ABFLQOJVTFXVGG-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the carbonyl group produces alcohols or amines.

Scientific Research Applications

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-carbonitrile share structural similarities.

    Phenylpyrrolidine Compounds: Similar compounds include 3-phenylpyrrolidine and its derivatives.

    Pyridine Derivatives: Compounds such as pyridine-2-carbonitrile and pyridine-3-carbonitrile are structurally related.

Uniqueness

5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[3-(hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c19-10-16-7-6-14(11-20-16)17(23)21-9-8-18(12-21,13-22)15-4-2-1-3-5-15/h1-7,11,22H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFLQOJVTFXVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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